molecular formula C18H19N3O B270615 N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide

货号 B270615
分子量: 293.4 g/mol
InChI 键: NZKCXMWIMKNIKR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide, also known as PEAQX, is a selective antagonist of the AMPA receptor. AMPA receptors are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system. PEAQX has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

作用机制

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide is a selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. The AMPA receptor mediates fast excitatory neurotransmission in the central nervous system. N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide binds to the GluA2 subunit of the AMPA receptor and blocks the receptor's ion channel, thereby inhibiting the flow of ions into the neuron. This results in a decrease in excitatory neurotransmission and a reduction in neuronal activity.
Biochemical and Physiological Effects:
N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. In animal models of epilepsy, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to reduce the frequency and severity of seizures. It has also been shown to have neuroprotective effects in animal models of stroke, reducing the extent of neuronal damage. Additionally, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to have potential applications in the treatment of addiction and depression.

实验室实验的优点和局限性

One advantage of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide is its selectivity for the GluA2 subunit of the AMPA receptor, which allows for more precise targeting of this receptor subtype. Additionally, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been extensively studied in animal models, providing a wealth of data on its potential therapeutic applications. However, one limitation of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide is its relatively low potency, which may limit its effectiveness in certain applications.

未来方向

There are a number of potential future directions for research on N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide. One area of interest is the development of more potent analogs of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide that may be more effective in certain therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide in stroke and neurodegenerative diseases. Finally, there is potential for the development of N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide-based therapies for addiction and depression, although further research is needed to fully explore this potential.

合成方法

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide can be synthesized using a multi-step process starting with the reaction of 2-phenylethylamine with 2-bromoacetophenone to yield 2-(2-phenylethyl)-1-phenylethanone. This intermediate is then reacted with 1,2-diaminopropane to form N-[2-(2-phenyl-1-phenylethyl)ethyl]propane-1,3-diamine. The final step involves the reaction of this intermediate with benzoyl chloride to yield N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide.

科学研究应用

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant effects in animal models of epilepsy, and it has also been studied for its potential neuroprotective effects in stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide has been shown to have potential applications in the treatment of addiction and depression.

属性

产品名称

N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide

分子式

C18H19N3O

分子量

293.4 g/mol

IUPAC 名称

N-[2-(2-phenyl-4,5-dihydroimidazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C18H19N3O/c22-18(16-9-5-2-6-10-16)20-12-14-21-13-11-19-17(21)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,22)

InChI 键

NZKCXMWIMKNIKR-UHFFFAOYSA-N

SMILES

C1CN(C(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CC=C3

规范 SMILES

C1CN(C(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。